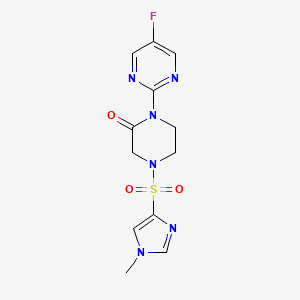
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: Starting with a fluorinated precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the imidazole ring: The imidazole ring can be introduced via condensation reactions with appropriate precursors.
Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.
Piperazine ring formation: The final step involves the formation of the piperazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one would depend on its specific interactions with biological targets. Typically, such compounds might:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interact with nucleic acids: Affecting gene expression or replication.
Modulate signaling pathways: Influencing cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazine: Lacks the ketone group.
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)piperazin-2-one: Lacks the sulfonyl group.
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperidine: Contains a piperidine ring instead of piperazine.
Uniqueness
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one is unique due to the combination of its fluoropyrimidine, imidazole, sulfonyl, and piperazine moieties. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under physiological conditions.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O3S/c1-17-6-10(16-8-17)23(21,22)18-2-3-19(11(20)7-18)12-14-4-9(13)5-15-12/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFPRYBWXZWYKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














